4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with an amine under dehydrating conditions.
Introduction of Thiophene Groups: The thiophene groups can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzamide in the presence of a palladium catalyst.
Sulfonylation: The thiophene groups can be further functionalized by sulfonylation using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of thiophene moieties.
Material Science: The compound is studied for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the sulfonyl group, making it less polar.
4-methoxy-N-[2-(thiophene-2-sulfonyl)ethyl]benzamide: Lacks one thiophene group, affecting its electronic properties.
Uniqueness
4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is unique due to the presence of both thiophene and sulfonyl groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-23-14-8-6-13(7-9-14)18(20)19-12-16(15-4-2-10-24-15)26(21,22)17-5-3-11-25-17/h2-11,16H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOPVRSIVKLCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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